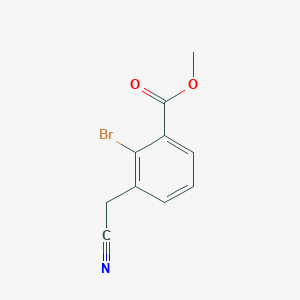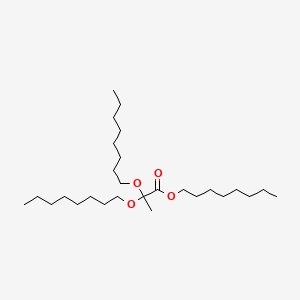![molecular formula C4H6S2 B12517044 2,5-Dithiabicyclo[2.2.0]hexane CAS No. 652170-05-3](/img/structure/B12517044.png)
2,5-Dithiabicyclo[2.2.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithiabicyclo[220]hexane is a unique bicyclic compound characterized by its two sulfur atoms and a bicyclo[220]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with sulfur-containing reagents under photochemical conditions . This approach allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:
Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.
Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexene: Similar framework but with different substituents and reactivity.
Uniqueness
2,5-Dithiabicyclo[2.2.0]hexane is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
652170-05-3 |
|---|---|
Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
2,5-dithiabicyclo[2.2.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2 |
InChI Key |
VEZRMXXWQIXURS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S1)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


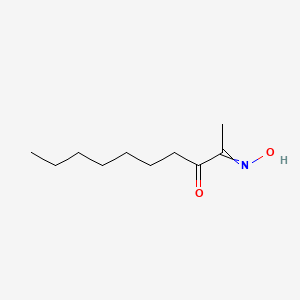
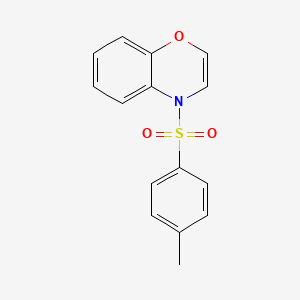
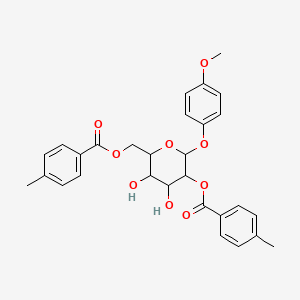

![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
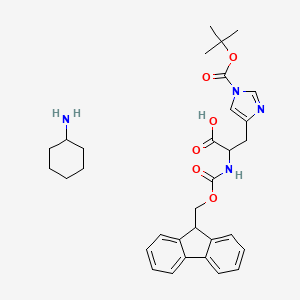
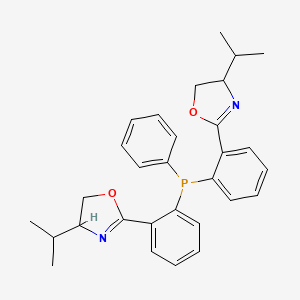

![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
